molecular formula C20H18BrN3O3 B248641 5-(4-bromophenyl)-4-(2,4-dimethoxyphenyl)-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

5-(4-bromophenyl)-4-(2,4-dimethoxyphenyl)-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No. B248641
M. Wt: 428.3 g/mol
InChI Key: DNVTZFQGIONMCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-bromophenyl)-4-(2,4-dimethoxyphenyl)-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a synthetic compound with potential applications in scientific research. It is a member of the pyrrolopyrazole family of compounds and has been shown to exhibit interesting biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 5-(4-bromophenyl)-4-(2,4-dimethoxyphenyl)-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is not fully understood. It is believed to interact with various enzymes and proteins in cells, leading to changes in cellular processes. Further research is needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects:
5-(4-bromophenyl)-4-(2,4-dimethoxyphenyl)-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one has been shown to have interesting biochemical and physiological effects. It has been shown to inhibit the growth of cancer cell lines and may have potential as an anti-cancer agent. It has also been shown to inhibit the activity of certain enzymes and proteins in cells, leading to changes in cellular processes.

Advantages and Limitations for Lab Experiments

The advantages of using 5-(4-bromophenyl)-4-(2,4-dimethoxyphenyl)-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one in lab experiments include its potential as a tool for studying the role of various enzymes and proteins in cellular processes. However, its limitations include the fact that its mechanism of action is not fully understood and further research is needed to fully elucidate its potential applications.

Future Directions

There are several future directions for research on 5-(4-bromophenyl)-4-(2,4-dimethoxyphenyl)-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one. These include further studies on its mechanism of action, its potential as an anti-cancer agent, and its potential as a tool for studying the role of various enzymes and proteins in cellular processes. Additionally, further research is needed to explore its potential applications in other areas of scientific research.

Synthesis Methods

The synthesis of 5-(4-bromophenyl)-4-(2,4-dimethoxyphenyl)-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one involves a multi-step process. The starting materials are 4-bromobenzaldehyde, 2,4-dimethoxybenzaldehyde, and 4,5-dihydro-1H-pyrrole-3-carbaldehyde. These are reacted with methylamine and a catalytic amount of acetic acid to form the desired product.

Scientific Research Applications

5-(4-bromophenyl)-4-(2,4-dimethoxyphenyl)-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one has potential applications in scientific research. It has been shown to have activity against cancer cell lines and may have potential as an anti-cancer agent. It also has potential as a tool for studying the role of various enzymes and proteins in cellular processes.

properties

Product Name

5-(4-bromophenyl)-4-(2,4-dimethoxyphenyl)-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Molecular Formula

C20H18BrN3O3

Molecular Weight

428.3 g/mol

IUPAC Name

5-(4-bromophenyl)-4-(2,4-dimethoxyphenyl)-3-methyl-2,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C20H18BrN3O3/c1-11-17-18(23-22-11)20(25)24(13-6-4-12(21)5-7-13)19(17)15-9-8-14(26-2)10-16(15)27-3/h4-10,19H,1-3H3,(H,22,23)

InChI Key

DNVTZFQGIONMCE-UHFFFAOYSA-N

SMILES

CC1=C2C(N(C(=O)C2=NN1)C3=CC=C(C=C3)Br)C4=C(C=C(C=C4)OC)OC

Canonical SMILES

CC1=C2C(N(C(=O)C2=NN1)C3=CC=C(C=C3)Br)C4=C(C=C(C=C4)OC)OC

Origin of Product

United States

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